molecular formula C8H8N4OS B1332208 5-(2-thienyl)-1H-pyrazole-3-carbohydrazide CAS No. 92352-25-5

5-(2-thienyl)-1H-pyrazole-3-carbohydrazide

Cat. No. B1332208
CAS RN: 92352-25-5
M. Wt: 208.24 g/mol
InChI Key: JHJCTDRHIVSVRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the ring closure reaction of chalcones with thiosemicarbazide or semicarbazide in an alcoholic basic medium or other suitable conditions . For instance, the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides was achieved through this method . Another approach is the Amberlyst-15 mediated synthesis, which is an effective protocol for the synthesis of thienyl-pyrazoles through 3+2 annulations . These methods provide a variety of pyrazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . Additionally, single-crystal X-ray diffraction studies provide detailed insights into the crystal system, space group, and unit cell parameters, as well as the nature of intermolecular contacts through Hirshfeld surface analysis . These analyses are crucial for understanding the three-dimensional arrangement and potential interaction sites of the molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new heterocyclic derivatives . The reactivity of carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines, for example, has been explored to synthesize new compounds, with some unexpected behaviors observed during these reactions . These reactions expand the chemical diversity and potential applications of pyrazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy or hydroxy groups can affect the compound's solubility, melting point, and stability . The crystal structure analysis provides additional information on the hydrogen bonding interactions, which can influence the compound's physical properties and its interaction with biological targets .

Biological Activity Analysis

Pyrazole derivatives exhibit a range of biological activities, including antidepressant, anti-inflammatory, and anticancer properties . For example, certain derivatives have shown significant antidepressant activity in preclinical evaluations, reducing immobility time in animal models . Others have demonstrated potent inhibition of Phospholipase A2, an enzyme involved in inflammatory processes . Additionally, some pyrazole-5-carbohydrazide N-glycosides have been found to induce autophagy in lung cancer cells, highlighting their potential as anticancer agents . The antimicrobial activity of new pyrazoles and thieno[2,3-c]pyrazoles has also been investigated, with some compounds exhibiting antibacterial and antifungal effects .

Scientific Research Applications

Antimicrobial Activities

5-(2-thienyl)-1H-pyrazole-3-carbohydrazide and its derivatives have been extensively researched for their antimicrobial properties. Studies have shown these compounds to exhibit moderate to high antimicrobial activity against a variety of microorganisms, including Aspergillus fumigatus, Geotrichum candidum, Syncephalastrum racemosum (fungi), Candida albicans (yeast fungus), Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative bacteria) (Aly, 2016). Additionally, these compounds have demonstrated promising inhibition of DNA gyrase, a key enzyme in bacterial DNA replication (Sun et al., 2013).

Anti-inflammatory and Antioxidant Properties

Compounds derived from this compound have shown significant anti-inflammatory and antioxidant activities. For example, certain derivatives were found to be effective cyclooxygenase inhibitors, suggesting their potential in treating inflammation-related disorders (Mahajan et al., 2016). Other studies have highlighted their role as potent antioxidant and antitumor agents, indicating their relevance in cancer research and treatment (El Sadek et al., 2014).

Potential in Cancer Research

Some derivatives of this compound have been studied for their effects on cancer cells. For instance, certain N-glycoside derivatives induced autophagy in A549 lung cancer cells, demonstrating their potential as therapeutic agents in cancer treatment (Lian et al., 2009).

Synthesis and Characterization

The synthesis and characterization of various derivatives of this compound have been an area of active research. Different methods have been employed to synthesize these compounds, and their structures have been confirmed using various analytical techniques (Abdel-Wahab & El-Ahl, 2010).

Safety and Hazards

The safety data sheet for 5-Amino-3-(2-thienyl)-1H-pyrazole indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-10-8(13)6-4-5(11-12-6)7-2-1-3-14-7/h1-4H,9H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJCTDRHIVSVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215091
Record name 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92352-25-5
Record name 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92352-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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